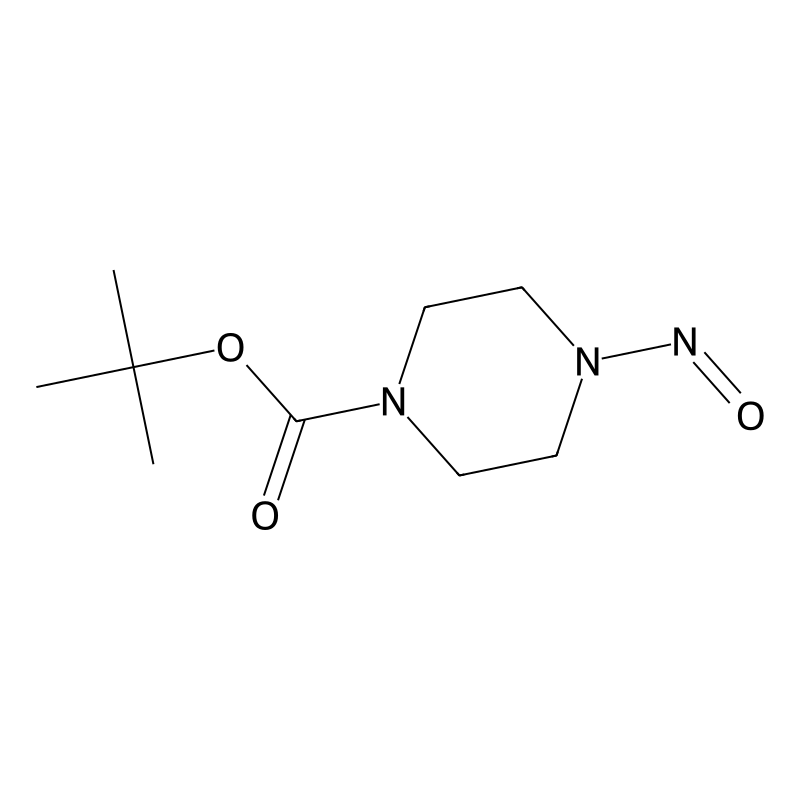Tert-butyl 4-nitrosopiperazine-1-carboxylate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Tert-butyl 4-nitrosopiperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 215.24 g/mol. It appears as a white solid and is primarily used in pharmaceutical applications. The compound is notable for its nitroso functional group, which contributes to its reactivity and biological activity. Its CAS number is 877177-42-9, making it identifiable in chemical databases and literature .
- Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic nitrogen atom.
- Reduction Reactions: The nitroso group can be reduced to an amine under specific conditions, altering the compound's properties and reactivity.
- Hydrolysis: This compound can hydrolyze in the presence of water, particularly under acidic or basic conditions, leading to the formation of piperazine derivatives.
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Tert-butyl 4-nitrosopiperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacology. Research indicates that compounds with nitroso groups often display:
- Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.
- Cytotoxic Effects: Studies suggest potential cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
- Modulation of Nitric Oxide Pathways: The nitroso moiety can influence nitric oxide signaling pathways, which are crucial in various physiological processes.
These properties highlight its potential use in therapeutic applications.
The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves several steps:
- Formation of Piperazine Derivative: Piperazine is reacted with tert-butyl chloroacetate to form tert-butyl piperazine-1-carboxylate.
- Nitrosation: The resulting piperazine derivative is then treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce the nitroso group.
- Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research or pharmaceutical use.
Tert-butyl 4-nitrosopiperazine-1-carboxylate has several applications, particularly in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs due to its unique structural features.
- Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry studies.
- Biological Studies: Employed in research exploring the mechanisms of action related to its biological activity.
The compound's versatility makes it valuable across multiple scientific disciplines.
Interaction studies involving tert-butyl 4-nitrosopiperazine-1-carboxylate focus on its effects on biological systems:
- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic effects.
- Cell Line Studies: Assessing its cytotoxicity and efficacy against various cancer cell lines can help identify specific targets within cellular pathways.
- In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound, providing data on its therapeutic potential.
These studies are crucial for understanding how this compound can be utilized effectively in medical applications.
Tert-butyl 4-nitrosopiperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Piperazine | Basic structure without nitroso group | Lacks the reactive nitroso functionality |
| Nitrosourea Compounds | Contains nitroso groups | Often used as antitumor agents |
| Tert-butyl carbamate | Similar alkyl side chain | Lacks the nitroso group |
Tert-butyl 4-nitrosopiperazine-1-carboxylate is unique due to its combination of piperazine structure with a nitroso group, which enhances its reactivity and biological activity compared to these similar compounds.








